molecular formula C11H8ClN3O4 B11703849 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-4-nitrobenzamide CAS No. 312942-11-3

2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-4-nitrobenzamide

Cat. No.: B11703849
CAS No.: 312942-11-3
M. Wt: 281.65 g/mol
InChI Key: CYXDZJBHXVMVHX-UHFFFAOYSA-N
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Description

2-Chloro-N-(5-methyl-1,2-oxazol-3-yl)-4-nitrobenzamide is a benzamide derivative featuring a chloro-substituted nitrobenzene core linked to a 5-methylisoxazole moiety via an amide bond. This compound’s structure combines electron-withdrawing (nitro, chloro) and electron-donating (methyl) groups, which influence its electronic properties, solubility, and intermolecular interactions.

Properties

CAS No.

312942-11-3

Molecular Formula

C11H8ClN3O4

Molecular Weight

281.65 g/mol

IUPAC Name

2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-4-nitrobenzamide

InChI

InChI=1S/C11H8ClN3O4/c1-6-4-10(14-19-6)13-11(16)8-3-2-7(15(17)18)5-9(8)12/h2-5H,1H3,(H,13,14,16)

InChI Key

CYXDZJBHXVMVHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl

solubility

16.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-4-nitrobenzamide typically involves the reaction of 2-chloro-4-nitrobenzoic acid with 5-methyl-1,2-oxazole-3-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Substitution: The oxazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of 2-amino-N-(5-methyl-1,2-oxazol-3-yl)-4-nitrobenzamide.

    Reduction: Formation of 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-4-aminobenzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-4-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzamide Derivatives

The compound’s closest analogs, identified via structural similarity analysis, include:

Compound ID (Similarity Score) Key Substituents Notable Features
2-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide (0.94) Sulfamoyl linker, acetamide tail Enhanced hydrogen-bonding capacity due to sulfamoyl group; potential for dimerization.
3-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}propanamide (0.91) Extended alkyl chain (C3) Increased lipophilicity; altered packing in crystal lattices.
3-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)propanoic acid (0.89) Carboxylic acid functionalization pH-dependent solubility; potential for ionic interactions in crystal packing.

Key Observations :

  • The nitro group in the target compound confers strong electron-withdrawing effects, likely enhancing the acidity of the amide proton compared to sulfamoyl or alkyl-substituted analogs.

Comparison with Thiazole and Triazole Derivatives

N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide
  • Structural Differences : Replaces the oxazole ring with a thiazole (sulfur vs. oxygen heteroatom).
  • The title compound’s nitro group may instead promote dipole-dipole interactions.
  • Biological Relevance : Thiazole derivatives (e.g., nitazoxanide analogs) exhibit enzyme-inhibitory activity via amide anion formation, suggesting the target compound’s nitro group could modulate similar mechanisms .
Triazolothiadiazole Derivatives
  • Crystal Packing : The triazolothiadiazole system forms planar structures with face-centered interactions (centroid distance = 3.47 Å).
  • Divergence : The target compound’s nitro group may disrupt such π-π interactions due to steric and electronic effects, favoring alternative packing motifs (e.g., hydrogen-bonded dimers).

Hydrogen-Bonding and Crystal Packing Trends

  • Hydrogen Bonding: Oxazole-containing compounds often exhibit N–H⋯O/N hydrogen bonds. For example, N-(5-methylisoxazol-3-yl) sulfonamides form centrosymmetric dimers via N–H⋯O interactions . The target compound’s nitro group may compete with the amide for hydrogen-bond donor/acceptor roles, altering supramolecular architectures .
  • Graph Set Analysis : Etter’s rules predict R₂²(8) motifs for benzamide dimers, but nitro substituents could introduce C–H⋯O interactions, modifying the graph set .

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